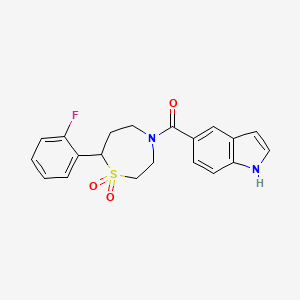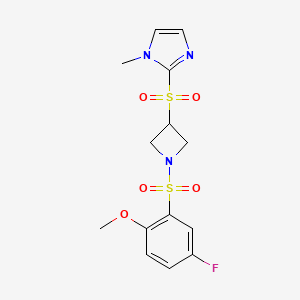![molecular formula C21H18N2O5 B2840668 3-(2-oxo-2-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1706379-06-7](/img/structure/B2840668.png)
3-(2-oxo-2-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)ethyl)benzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-oxo-2-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)ethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C21H18N2O5 and its molecular weight is 378.384. The purity is usually 95%.
BenchChem offers high-quality 3-(2-oxo-2-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)ethyl)benzo[d]oxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-oxo-2-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)ethyl)benzo[d]oxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “3-(2-oxo-2-(4-oxospiro[chroman-2,3’-pyrrolidin]-1’-yl)ethyl)benzo[d]oxazol-2(3H)-one”:
Antibacterial Agents
This compound has shown potential as an antibacterial agent. Its unique structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has demonstrated its effectiveness against a variety of bacterial strains, making it a promising candidate for developing new antibiotics .
Anticancer Therapy
The compound has been investigated for its anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells by interacting with specific cellular pathways. Studies have shown its efficacy in reducing tumor growth in various cancer models, suggesting its potential as a chemotherapeutic agent .
Antifungal Applications
In addition to antibacterial properties, this compound has also been explored for its antifungal activities. It can inhibit the growth of several fungal species by interfering with their cell membrane synthesis. This makes it a valuable candidate for treating fungal infections, especially those resistant to conventional antifungal drugs .
Anti-inflammatory Agents
The compound exhibits significant anti-inflammatory properties. It can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines. This makes it useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antiviral Research
Research has shown that this compound can inhibit the replication of certain viruses. Its mechanism involves blocking viral entry into host cells and interfering with viral RNA synthesis. This property is particularly valuable in the development of antiviral drugs for diseases like influenza and hepatitis .
Neuroprotective Agents
The compound has been studied for its neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .
Antioxidant Properties
This compound also exhibits strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property is valuable in the development of supplements and pharmaceuticals aimed at promoting overall health .
Enzyme Inhibition
The compound has been found to inhibit certain enzymes that are involved in disease processes. For example, it can inhibit proteases and kinases, which play roles in cancer and inflammatory diseases. This makes it a potential candidate for enzyme-targeted therapies .
Eigenschaften
IUPAC Name |
1'-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-16-11-21(28-17-7-3-1-5-14(16)17)9-10-22(13-21)19(25)12-23-15-6-2-4-8-18(15)27-20(23)26/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLVFXUCKXGCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)CN4C5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

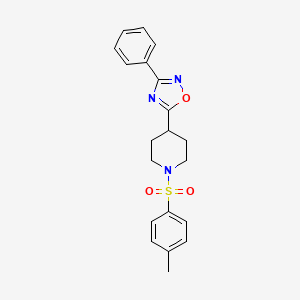
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2840586.png)

![1-Methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B2840589.png)
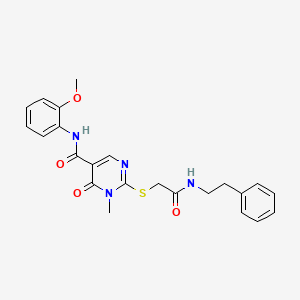
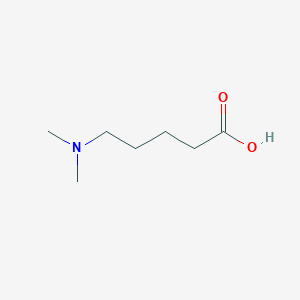
![4-(4-(benzyloxy)phenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2840593.png)
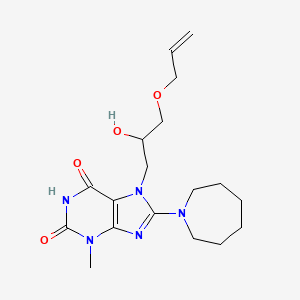
![N-[(4-bromophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2840595.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2840599.png)
